molecular formula C25H22N4OS2 B11681920 (2Z,5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-(quinolin-6-ylimino)-1,3-thiazolidin-4-one

(2Z,5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-(quinolin-6-ylimino)-1,3-thiazolidin-4-one

Cat. No.: B11681920
M. Wt: 458.6 g/mol
InChI Key: PBFMIPZZOMUKRB-VEDVCQDKSA-N
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Description

The compound (2Z,5Z)-3-ETHYL-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(QUINOLIN-6-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule featuring multiple functional groups, including thiazolidinone, quinoline, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-3-ETHYL-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(QUINOLIN-6-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzothiazole Moiety: This can be achieved by the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Synthesis of the Thiazolidinone Ring: This involves the cyclization of a thiourea derivative with an α-halo ketone.

    Coupling Reactions: The final steps involve coupling the benzothiazole and thiazolidinone intermediates with a quinoline derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-3-ETHYL-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(QUINOLIN-6-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or benzothiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

(2Z,5Z)-3-ETHYL-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(QUINOLIN-6-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of (2Z,5Z)-3-ETHYL-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(QUINOLIN-6-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-3-ETHYL-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(2-METHYL-1,3-BENZOTHIAZOL-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE
  • (2Z,5Z)-3-ETHYL-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(2-METHYL-1,3-BENZOTHIAZOL-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (2Z,5Z)-3-ETHYL-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-2-[(QUINOLIN-6-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H22N4OS2

Molecular Weight

458.6 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-2-quinolin-6-ylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22N4OS2/c1-3-28-20-9-5-6-10-21(20)31-23(28)14-13-22-24(30)29(4-2)25(32-22)27-18-11-12-19-17(16-18)8-7-15-26-19/h5-16H,3-4H2,1-2H3/b22-13-,23-14+,27-25?

InChI Key

PBFMIPZZOMUKRB-VEDVCQDKSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C\3/C(=O)N(C(=NC4=CC5=C(C=C4)N=CC=C5)S3)CC

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3C(=O)N(C(=NC4=CC5=C(C=C4)N=CC=C5)S3)CC

Origin of Product

United States

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